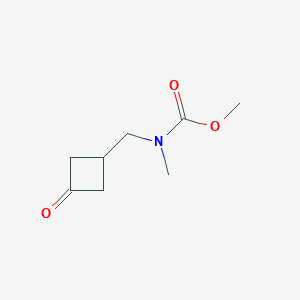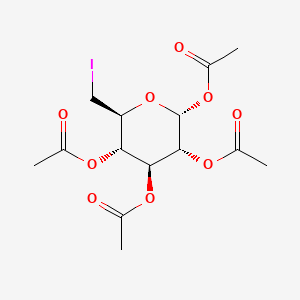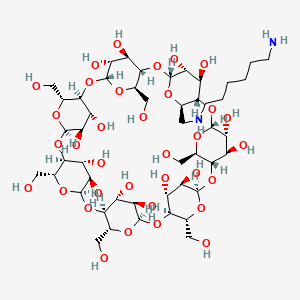
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl tizanidine is a derivative of tizanidine, a centrally acting alpha-2 adrenergic agonist. Tizanidine is primarily used as a muscle relaxant to treat spasticity associated with conditions such as multiple sclerosis, spinal cord injuries, and cerebral palsy . N-Acetyl tizanidine is a modified form of tizanidine, where an acetyl group is attached to the nitrogen atom of the tizanidine molecule. This modification can potentially alter the pharmacokinetic and pharmacodynamic properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl tizanidine typically involves the acetylation of tizanidine. One common method is to react tizanidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Acetyl tizanidine .
Industrial Production Methods
Industrial production of N-Acetyl tizanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl tizanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert N-Acetyl tizanidine back to tizanidine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Tizanidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetyl tizanidine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of tizanidine.
Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential use in treating spasticity and other neuromuscular disorders.
Industry: Used in the development of new muscle relaxants and other therapeutic agents
Mécanisme D'action
N-Acetyl tizanidine exerts its effects by acting as an alpha-2 adrenergic agonist. It binds to alpha-2 adrenergic receptors in the central nervous system, leading to the inhibition of excitatory neurotransmitter release. This results in reduced spasticity and muscle relaxation. The acetylation of tizanidine may alter its binding affinity and efficacy at these receptors, potentially leading to different pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tizanidine: The parent compound, used as a muscle relaxant.
Clonidine: Another alpha-2 adrenergic agonist with similar pharmacological effects.
Guanfacine: An alpha-2 adrenergic agonist used to treat hypertension and ADHD
Uniqueness
N-Acetyl tizanidine is unique due to its acetyl group, which can alter its pharmacokinetic and pharmacodynamic properties compared to tizanidine. This modification may result in different therapeutic effects and side effect profiles, making it a potentially valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H10ClN5OS |
|---|---|
Poids moléculaire |
295.75 g/mol |
Nom IUPAC |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10ClN5OS/c1-6(18)17(11-13-4-5-14-11)10-7(12)2-3-8-9(10)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14) |
Clé InChI |
RTQCUTXEACEAOI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=C(C=CC2=NSN=C21)Cl)C3=NCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879978.png)



![5-(2-bromophenyl)-2-(butan-2-ylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880003.png)
![3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid](/img/structure/B14880010.png)








